Hydroxylamine, O-(methylsulfonyl)-
Description
Historical Context and Evolution of O-Sulfonylhydroxylamine Chemistry
The journey to develop effective electrophilic aminating agents began with simple inorganic compounds. Hydroxylamine-O-sulfonic acid (HOSA), a water-soluble solid formed by the sulfonation of hydroxylamine (B1172632), was one of the earliest reagents used for this purpose. wikipedia.org First reported in 1925, HOSA proved useful for aminating various nucleophiles, converting aldehydes to nitriles, and synthesizing nitrogen heterocycles. wikipedia.orgresearchgate.netorgsyn.org
However, the reactivity of early reagents like HOSA had limitations. A significant challenge was the presence of acidic protons on the nitrogen atom, which could lead to undesired side reactions, such as decomposition of the aminating agent when reacting with strong bases like carbanions. ariel.ac.il This spurred the development of a new generation of reagents to achieve more controlled and efficient aminations.
A major breakthrough came in the 1970s with the work of Tamura and coworkers, who introduced O-mesitylenesulfonylhydroxylamine (MSH). researchgate.net MSH and related O-sulfonylhydroxylamines demonstrated high reactivity and better solubility in common organic solvents, expanding the scope of electrophilic amination. researchgate.net These reagents, including O-(methylsulfonyl)hydroxylamine, are often categorized as "nitrenoids" because they act as synthetic equivalents of a nitrene (NH), effectively delivering an unprotected amino group to a nucleophilic substrate. wikipedia.org The evolution of these reagents has provided chemists with more stable, selective, and versatile tools for constructing crucial carbon-nitrogen bonds. nih.gov
Strategic Importance of O-(Methylsulfonyl)hydroxylamine in Modern Organic Synthesis
The strategic importance of O-(methylsulfonyl)hydroxylamine and its analogs lies in their ability to serve as efficient electrophilic sources of nitrogen. wikipedia.orgwiley-vch.de The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, as nitrogen atoms are integral components of a vast number of biologically active molecules and functional materials.
Traditionally, C-N bonds are often formed through nucleophilic substitution, where an amine acts as the nucleophile. Electrophilic amination, using reagents like O-(methylsulfonyl)hydroxylamine, inverts this reactivity, allowing for the amination of nucleophilic carbon species such as organometallics (Grignard reagents, organozincs) and enolates. wikipedia.orgwiley-vch.de This complementary approach provides synthetic chemists with greater flexibility in designing synthetic routes.
Versatility of O-(Methylsulfonyl)hydroxylamine in Bond Formation and Functionalization
O-(Methylsulfonyl)hydroxylamine and its closely related analogs are highly versatile, participating in a wide range of chemical transformations beyond simple amination. Their reactivity enables the formation of various bonds and the functionalization of diverse molecular scaffolds.
Electrophilic Amination of Carbonyl Compounds: One of the most common applications is the electrophilic amination of enolates derived from carbonyl compounds to produce α-amino carbonyl compounds, which are important precursors for amino acids and other biologically active molecules. wikipedia.org
Synthesis of Heterocycles: The reagent is instrumental in constructing nitrogen-containing heterocyclic rings. It can react with appropriately functionalized precursors to facilitate cyclization reactions that form N-N or N-C bonds, leading to structures like pyrazoles, imidazoles, and triazoles. researchgate.netnih.govnih.gov For instance, it has been used in the one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines, a scaffold found in many protein kinase inhibitors. nih.gov
Aziridination of Olefins: O-Sulfonylhydroxylamines can achieve the direct aziridination of alkenes. nih.gov This reaction involves the addition of the "NH" group across the double bond to form an aziridine (B145994), a valuable three-membered ring that can be readily opened to introduce nitrogen functionality into a molecule. chemrxiv.org
| Reaction Type | Substrate Class | Product Class | Reference |
|---|---|---|---|
| Electrophilic Amination | Ketone Enolates | α-Amino Ketones | wikipedia.org |
| Aziridination | Olefins | N-H Aziridines | nih.govchemrxiv.org |
| Beckmann Rearrangement | Ketones | Secondary Amides | chemrxiv.org |
| Imination | Sulfoxides | Sulfoximines | researchgate.netchemicalbook.com |
| C-H Amination | Alkylarenes | Anilines | nih.gov |
Rearrangement Reactions: The reagent can mediate synthetically useful rearrangements. A notable example is the Beckmann rearrangement of ketones, where O-(mesitylsulfonyl)hydroxylamine facilitates the direct conversion of ketones into secondary amides under mild conditions. chemrxiv.org More recently, an aza-Hock rearrangement of benzyl (B1604629) alcohols using O-sulfonyl hydroxylamines has been developed to synthesize anilines. nih.gov
Imination of Sulfur Compounds: O-(Methylsulfonyl)hydroxylamine and its analogs are effective for the imination of sulfides and sulfoxides. The reaction with sulfoxides, for example, provides a direct route to NH-sulfoximines, a functional group of increasing interest in medicinal chemistry. chemicalbook.commdpi.com
The table below provides specific examples of the hydrogenation of α,β-unsaturated carbonyl derivatives using O-mesityl(sulfonyl)hydroxylamine, a close analog of the title compound, demonstrating its utility in selective reductions.
| Substrate | Product | Yield (%) |
|---|---|---|
| (E)-N-((E)-3-phenylallylidene)aniline | N-(3-phenylpropyl)aniline | 85 |
| (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one | 3-phenyl-1-(piperidin-1-yl)propan-1-one | 93 |
| (E)-3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one | 90 |
| Chalcone | 1,3-diphenylpropan-1-one | 88 |
Data sourced from ChemRxiv. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
61017-18-3 |
|---|---|
Molecular Formula |
CH5NO3S |
Molecular Weight |
111.12 g/mol |
IUPAC Name |
amino methanesulfonate |
InChI |
InChI=1S/CH5NO3S/c1-6(3,4)5-2/h2H2,1H3 |
InChI Key |
NHCGQXPQGHFCPN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)ON |
Canonical SMILES |
CS(=O)(=O)ON |
Origin of Product |
United States |
Synthetic Methodologies for O Methylsulfonyl Hydroxylamine and Analogous Electrophilic Aminating Reagents
Synthesis of O-Protected NH-Free Hydroxylamine (B1172632) Derivatives as Aminating Agents
O-protected NH-free hydroxylamines are an important class of emerging electrophilic aminating reagents. rsc.org These reagents are valuable for creating nitrogen-rich compounds, including primary amines and N-heterocycles, often with high selectivity. rsc.orgresearchgate.net Their synthesis is a key area of research, focusing on creating stable and effective reagents.
One strategy involves the use of acyl protection. For instance, O-acyl hydroxylamines are more synthetically accessible and offer better atom economy compared to some other aminating agents. wiley-vch.de A limitation, however, is that the nitrogen must be fully substituted, as any acidic N-H bond is not tolerated in certain applications. wiley-vch.de
Another approach is the development of novel hydroxylamine-derived aminating agents with enhanced stability and handling properties. An example is O-(2-pyrimidinyl)-N-Boc hydroxylamine (PymONHBoc), which is synthesized from the readily available 2-chloropyrimidine. researchgate.net This reagent has demonstrated superior shelf stability. researchgate.net Similarly, N-Boc-O-tosylhydroxylamine (TsONHBoc) has been developed for use in reactions like the Beckmann rearrangement to directly synthesize secondary amides from ketones. researchgate.net
The synthesis of N-H oxaziridines represents another class of O-protected NH-free hydroxylamine derivatives. These can be synthesized on a large scale from the corresponding N-H imines and meta-chloroperbenzoic acid (mCPBA). wiley-vch.de The steric bulk of certain alkyl groups on these oxaziridines reduces the acidity of the N-H bond, preventing unproductive side reactions. wiley-vch.de
Table 2: Examples of O-Protected NH-Free Hydroxylamine Derivatives as Aminating Agents
| Reagent Name | Key Feature | Application Example |
|---|---|---|
| O-(2-pyrimidinyl)-N-Boc hydroxylamine (PymONHBoc) | Superior shelf stability and ease of handling. | Metal-free conversion of ketones and aldehydes to amides and nitriles. researchgate.net |
| N-Boc-O-tosylhydroxylamine (TsONHBoc) | Acts as both an aminating agent and a source of Brønsted acid catalyst. | Direct synthesis of secondary amides from ketones via Beckmann rearrangement. researchgate.net |
| N-H Oxaziridines | Bench-stable compounds; reduced N-H acidity due to steric hindrance. | Electrophilic amination of cuprates. wiley-vch.de |
| O-pivaloyl hydroxyl ammonium (B1175870) trifluoromethane (B1200692) sulfonate (PONT) | Enables introduction of unprotected amino groups. | Amination of alkenes, arenes, and thiols. nih.govrsc.org |
Derivatization Strategies for Enhancing Reactivity and Selectivity in Synthesis
Modifying the structure of electrophilic aminating reagents is a key strategy for improving their reactivity and selectivity in synthetic applications. nih.gov These derivatization strategies often focus on altering the electronic and steric properties of the reagent. researchgate.net
For O-sulfonylhydroxylamines, the nature of the substituent on the sulfonyl group can significantly influence the reagent's properties. For example, O-mesityl(sulfonyl)hydroxylamine (MSH) has been utilized as an efficient reagent for the selective hydrogenation of olefins conjugated to carbonyl groups. chemrxiv.org It has also been used for the aziridination of simple olefins and in Beckmann rearrangements. chemrxiv.org
The challenge in asymmetric catalysis with NH transfer reactions is often the inability to tune the steric and electronic properties of a protecting group on the nitrogen atom, as there is none. researchgate.net However, derivatization of the O-protecting group offers a handle for manipulation.
An interesting strategy involves the intramolecular rearrangement of O-(arenesulfonyl)hydroxylamines to produce ortho-sulfonyl anilines. nih.gov This aminative approach is complementary to classical aniline (B41778) sulfonation methods. The regioselectivity for the ortho position is proposed to be controlled by non-covalent interactions. nih.gov Iron catalysis can improve the yields in many cases. nih.gov This highlights how derivatization of the hydroxylamine can lead to novel and selective transformations.
Furthermore, the choice of catalyst can be crucial in directing the reactivity of these aminating agents. For instance, iron catalysts have been used to promote ortho-selective amination of aniline-derived sulfamate (B1201201) salts using O-acyl hydroxylamine reagents. nih.gov This demonstrates the interplay between the structure of the aminating agent and the catalytic system in achieving high selectivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| O-(methylsulfonyl)hydroxylamine |
| Benzyl (B1604629) chloroformate |
| Hydroxylamine hydrochloride |
| Sodium carbonate |
| N-carbobenzoxy hydroxylamine |
| Triethylamine |
| Tetrahydrofuran |
| O-sulfonyl hydroxamic esters |
| Palladium on carbon |
| Hydroxylamine-O-sulfonic acid |
| Hydroxylamine sulfate |
| Chlorosulfonic acid |
| O-(2-pyrimidinyl)-N-Boc hydroxylamine (PymONHBoc) |
| 2-chloropyrimidine |
| N-Boc-O-tosylhydroxylamine (TsONHBoc) |
| N-H oxaziridines |
| meta-chloroperbenzoic acid (mCPBA) |
| O-pivaloyl hydroxyl ammonium trifluoromethane sulfonate (PONT) |
| O-mesityl(sulfonyl)hydroxylamine (MSH) |
| ortho-sulfonyl anilines |
Mechanistic Elucidation of Reactions Involving O Methylsulfonyl Hydroxylamine
Reactivity Dichotomy: Electrophilic and Nucleophilic Character
O-(Methylsulfonyl)hydroxylamine and related O-substituted hydroxylamines exhibit a notable reactivity dichotomy, functioning as either an electrophile or a nucleophile depending on the reaction partner and conditions. nih.govwiley-vch.demasterorganicchemistry.comrsc.org
Electrophilic Character: The most common role for O-(methylsulfonyl)hydroxylamine in synthesis is as an electrophilic aminating agent. wiley-vch.dersc.org The nitrogen atom, bonded to a highly electronegative oxygen which in turn bears a strong electron-withdrawing sulfonyl group, becomes electron-deficient and thus electrophilic. This allows it to act as an "NR₂⁺" synthon. wiley-vch.de In these reactions, the mesylate group functions as an effective leaving group. This electrophilic nature is harnessed in C-N bond-forming reactions, such as the amination of carbon nucleophiles. wiley-vch.denih.gov The vast majority of organic reactions involve the interaction between a nucleophile (electron-rich) and an electrophile (electron-poor). masterorganicchemistry.com O-acyl and O-sulfonyl hydroxylamines are widely used as electrophilic aminating reagents in transition-metal-catalyzed C-N bond formation reactions. wiley-vch.deresearchgate.net
Nucleophilic Character: Conversely, hydroxylamine (B1172632) derivatives can also act as nucleophiles. nih.govresearchgate.net The non-bonding electron pair on the nitrogen or oxygen atom can attack an electrophilic center. Theoretical and experimental studies on hydroxylamine itself show it can react as an oxygen nucleophile, likely through its zwitterionic tautomer, ammonia (B1221849) oxide (H₃N⁺-O⁻). nih.govresearchgate.net The nucleophilicity is influenced by substituents; for instance, the presence of methyl groups on the nitrogen can increase nucleophilicity through an inductive effect, although this can be tempered by steric hindrance. nih.gov In transition-metal-catalyzed allylic substitutions, hydroxylamines with an N-electron-withdrawing group act as oxygen nucleophiles. organic-chemistry.org The protonation state is also critical, with the anionic form (e.g., a hydroxide (B78521) ion) being significantly more nucleophilic than its neutral counterpart (e.g., a water molecule). libretexts.org
The table below summarizes the dual reactivity of hydroxylamine derivatives.
Table 1: Dichotomy of Reactivity in Hydroxylamine Derivatives
| Role | Attacking Atom | Activating Feature | Typical Reaction | Reference |
|---|---|---|---|---|
| Electrophile | Nitrogen | Oxygen substituted with a good leaving group (e.g., -SO₂Me) | Electrophilic amination of carbanions or arenes | wiley-vch.dersc.org |
| Nucleophile | Oxygen/Nitrogen | Lone pair of electrons | Attack on electrophilic carbon (e.g., carbonyls, allylic carbonates) | nih.govresearchgate.netorganic-chemistry.org |
Single Electron Transfer (SET) Mechanisms and Radical Intermediates
Beyond two-electron polar mechanisms, O-(arenesulfonyl)hydroxylamines can engage in single electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov The N-O bond in these compounds is relatively weak and can undergo thermal or induced homolytic cleavage. nih.gov
In the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which produces ortho-sulfonyl anilines, mechanistic experiments suggest the involvement of radical species. nih.gov The reaction is believed to proceed through an intermolecular pathway involving a radical cation. While the reaction can proceed without additives, the addition of iron can facilitate the N-O bond cleavage, likely through a SET event, which helps to initiate or sustain a productive radical chain mechanism. nih.gov The generation of radical cations from neutral molecules via SET is a key step in various chemical processes, often leading to subsequent fragmentation or rearrangement to form carbocation intermediates. rsc.orgnih.gov
The general principle of SET involves an electron being transferred from a donor to an acceptor, creating a radical ion pair. In the context of O-(arenesulfonyl)hydroxylamines, the reagent can accept an electron, leading to the cleavage of the N-O bond and the generation of an aminyl radical and a sulfonate anion. Alternatively, a substrate can be oxidized by SET to a radical cation, which then reacts with the hydroxylamine derivative. nih.gov Such pathways are distinct from traditional polar reactions and open up unique avenues for bond formation. rsc.orgnih.gov
Metal-Catalyzed Reaction Mechanisms with O-(Methylsulfonyl)hydroxylamine
Transition metals are frequently employed to catalyze reactions involving O-(methylsulfonyl)hydroxylamine and its analogs, enhancing their reactivity and selectivity. wiley-vch.deresearchgate.net
Copper Catalysis: Copper salts are widely used to promote electrophilic amination reactions. wiley-vch.de One proposed general mechanism for the copper-catalyzed amination of organometallic reagents (e.g., organozincs) involves the formation of an aryl-copper species. This species then reacts with the electrophilic hydroxylamine reagent, possibly through an oxidative addition/reductive elimination-type pathway, to form the C-N bond and regenerate the copper catalyst. wiley-vch.de
Iron Catalysis: In the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, iron catalysts have been shown to improve reaction yields. nih.gov The proposed role of iron is to facilitate the cleavage of the weak N-O bond, thereby promoting the formation of the key radical intermediates required for the reaction to proceed efficiently. nih.gov
Iridium Catalysis: While not a direct reaction of O-(methylsulfonyl)hydroxylamine, DFT studies on the iridium-catalyzed asymmetric hydrogenation of oximes provide insight into metal-ligand cooperation and the role of counterions. nih.gov In these systems, the metal center activates dihydrogen, and the subsequent hydride transfer to the C=N bond is the key stereodetermining step. nih.gov
Lewis Acid Catalysis: Metal triflates, such as ytterbium triflate (Yb(OTf)₃), can act as Lewis acid catalysts. chemrxiv.orgchemrxiv.org In the hydrogenation of α,β-unsaturated carbonyl compounds using O-mesityl(sulfonyl)hydroxylamine (MSH), Yb(OTf)₃ significantly improves chemical yields by activating the carbonyl substrate towards reaction. chemrxiv.org
The table below provides examples of metal-catalyzed reactions.
Table 2: Metal-Catalyzed Reactions Involving Hydroxylamine Derivatives
| Metal Catalyst | Reagent | Reaction Type | Proposed Role of Metal | Reference |
|---|---|---|---|---|
| Copper(I/II) | O-Acyl Hydroxylamines | Electrophilic Amination | Facilitates C-N bond formation via an organocopper intermediate | wiley-vch.de |
| Iron(II/III) | O-Arenesulfonyl Hydroxylamines | Aminative Rearrangement | Facilitates N-O bond cleavage via SET | nih.gov |
| Ytterbium(III) | O-Mesityl(sulfonyl)hydroxylamine | Olefin Hydrogenation | Lewis acid activation of carbonyl substrate | chemrxiv.orgchemrxiv.org |
| Iridium(III) | Oximes (product is a hydroxylamine) | Asymmetric Hydrogenation | Dihydrogen activation and stereocontrolled hydride transfer | nih.gov |
Metal-Free Reaction Pathways and Catalysis
A significant advantage of using energetic reagents like O-(methylsulfonyl)hydroxylamine is the ability to conduct transformations under metal-free conditions, avoiding potential issues of cost and toxicity associated with metal catalysts.
Arene C-H Amination: A notable example is the direct dealkylative C-C amination of substrates like benzyl (B1604629) alcohols and alkylarenes using arylsulfonyl hydroxylamines. nih.gov These reactions proceed efficiently in highly polar, non-coordinating fluorinated solvents like hexafluoroisopropanol (HFIP) without any metal catalyst. The proposed mechanism involves an aza-Hock rearrangement. nih.gov
Aminative Rearrangement: The previously mentioned rearrangement of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines can proceed thermally without any added catalyst. nih.gov The reaction is initiated by the homolytic cleavage of the N-O bond, and while iron can improve yields, it is not strictly necessary for all substrates. nih.gov
Organocatalysis: In some systems, hydroxylamine derivatives are used in conjunction with organocatalysts. For instance, the persistent nitroxyl (B88944) radical TEMPO can catalyze the aerobic oxidation of alcohols, using hydroxylamine as a co-catalyst to generate nitric oxide (NO) in situ, which is crucial for the catalytic cycle. sci-hub.se
Uncatalyzed Hydrogenation: O-Mesityl(sulfonyl)hydroxylamine (MSH) has been shown to reduce the double bond of electron-deficient α,β-unsaturated carbonyl compounds. chemrxiv.org While Lewis acids enhance the reaction, it can proceed without any catalyst, albeit with lower efficiency in some cases. The mechanism is thought to involve the in situ generation of diimide. chemrxiv.org
Studies on Stereoselectivity and Regioselectivity Mechanisms
Controlling selectivity is a central challenge in organic synthesis. Mechanistic studies have provided insights into how stereochemical and regiochemical outcomes are determined in reactions involving O-(methylsulfonyl)hydroxylamine and its analogs.
Regioselectivity: A powerful example of regiocontrol is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which provides ortho-sulfonyl anilines with excellent selectivity over other isomers. nih.gov Mechanistic studies, including crossover experiments, established an intermolecular pathway. The high ortho-selectivity is attributed not to a directed ortho-metalation or an intramolecular migration, but rather to non-covalent interactions guiding the intermolecular C-N bond formation. nih.gov In other systems, such as the allylic substitution of hydroxylamines, the choice of metal catalyst can dictate the regiochemical outcome; palladium catalysts typically yield linear products, whereas iridium catalysts favor the formation of branched products. organic-chemistry.org
Stereoselectivity: The stereochemical course of reactions is often determined in a key bond-forming step. In the iridium-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines, DFT calculations revealed that the hydride transfer step is the chirality-determining step. nih.gov The stereochemical preference arises from the differential stability of the transition states leading to the (S) and (R) products, which is influenced by non-covalent interactions between the substrate, the catalyst, and the counterion. nih.gov In the synthesis of chiral azetidines, the stereochemistry is often established during a preceding imino-aldol reaction to create β-amino esters, with the subsequent cyclization proceeding with retention of configuration. rsc.org
Role of Non-Covalent Interactions in Directing Selectivity
Recent research has increasingly recognized the profound impact of weak, non-covalent interactions—such as hydrogen bonds, ion pairing, and dispersion forces—in controlling reaction selectivity. rsc.orgnih.gov
In the highly regioselective ortho-amination reaction of O-(arenesulfonyl)hydroxylamines, the proposed mechanism involves the formation of a radical cation which then reacts with the anionic aryl sulfonate. nih.gov The remarkable ortho-selectivity is rationalized by a model where attractive non-covalent interactions, specifically a combination of ionic interactions (ion-pairing) and hydrogen bonding, pre-organize the two reacting partners in the transition state. This directs the C-N bond formation exclusively to the ortho position. nih.gov
Similarly, in the iridium-catalyzed asymmetric hydrogenation of oximes, non-covalent interactions play a critical role in achieving high stereoselectivity. nih.gov DFT calculations show that hydrogen bonding between the protonated substrate, the mesylate (MsO⁻) anion, and the chiral catalyst is crucial. These interactions not only stabilize the key catalytic species but also dictate the facial selectivity of the hydride attack on the imine, thereby controlling the stereochemical outcome. nih.gov The ability of these subtle forces to stabilize energetically unfavorable conformations or specific transition states is a powerful tool for developing highly selective transformations. nih.govnih.gov
Transformative Applications of O Methylsulfonyl Hydroxylamine in Organic Synthesis
Amination and Imidation Reactions using O-(Methylsulfonyl)hydroxylamine
O-(Methylsulfonyl)hydroxylamine (MSH) is a versatile reagent for creating new bonds to nitrogen atoms, proving effective in the synthesis of a range of nitrogenous compounds. chemicalbook.comrsc.org Its reactivity is centered on the electrophilic nature of the nitrogen atom, allowing it to react with various nucleophiles. rsc.org
Formation of Carbon-Nitrogen Bonds (C-N)
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and O-sulfonylated hydroxylamines provide a unique pathway to achieve this transformation. A notable application is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which yields ortho-sulfonyl anilines through the formation of a new C-N bond. cam.ac.uknih.gov This reaction proceeds with remarkable regioselectivity for the ortho position. cam.ac.uknih.govresearchgate.net The process is believed to occur via an intermolecular mechanism where attractive non-covalent interactions guide the C-N bond formation. cam.ac.uknih.gov This method provides a valuable alternative to classical aniline (B41778) sulfonation. cam.ac.uknih.gov While often catalyzed by iron, the rearrangement can proceed without metal catalysts, highlighting a key advantage of this reagent class. nih.govnih.gov
Formation of Nitrogen-Nitrogen Bonds (N-N)
O-(Mesitylenesulfonyl)hydroxylamine (MSH), a closely related and widely used analogue of O-(methylsulfonyl)hydroxylamine, is effective for the synthesis of hydrazines, which are characterized by their nitrogen-nitrogen single bonds. researchgate.netchemrxiv.org MSH reacts with tertiary amines to produce 1,1,1-trisubstituted hydrazinium (B103819) salts. researchgate.net This electrophilic amination typically involves mixing equimolar amounts of the tertiary amine and MSH in a solvent like dichloromethane (B109758) at 0 °C. researchgate.net The formation of the N-N bond is a key step in building more complex molecular scaffolds, such as in the synthesis of fused triazole rings for pharmaceutical applications. researchgate.net The related reagent, hydroxylamine-O-sulfonic acid, has also been utilized as an electrophilic nitrogen source for synthesizing N-N bonds. nih.gov
Formation of Sulfur-Nitrogen Bonds (S-N)
The reaction of O-(Mesitylenesulfonyl)hydroxylamine (MSH) with sulfur-containing nucleophiles is a direct method for forming sulfur-nitrogen bonds. chemicalbook.com This transformation is particularly useful for the synthesis of sulfilimines and sulfoximines. chemicalbook.comresearchgate.net The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic nitrogen of MSH. chemicalbook.com For instance, sulfides are readily converted to the corresponding S-aminosulfonium salts, which can then be treated with a base to yield sulfilimines. researchgate.net The imination of sulfoxides with MSH can proceed with retention of stereochemistry at the sulfur center. researchgate.net This method has been applied in the synthesis and modification of complex molecules, including amatoxins and fulvestrant (B1683766) analogues. researchgate.net
| Sulfur Substrate | Product Type | Conditions | Reference |
|---|---|---|---|
| Phenyl Sulfides | Phenyl Sulfilimines | 1. MSH, Room Temp; 2. K₂CO₃ | researchgate.net |
| Enantioenriched Sulfoxides | NH Sulfoximines | MSH | researchgate.net |
| p-Bromophenyl Methyl Sulfoxide | p-Bromophenyl Methyl Sulfoximine | MSH | chemicalbook.com |
| Thioether-containing Peptides | Sulfilimine Derivatives | MSH, pH 8 | chemicalbook.com |
Formation of Oxygen-Nitrogen Bonds (O-N)
While O-substituted hydroxylamine (B1172632) reagents as a class are known to participate in O-N bond formation, the primary application of O-(methylsulfonyl)hydroxylamine and its mesityl analogue (MSH) is as an electrophilic aminating agent, forming C-N, N-N, and S-N bonds. rsc.orgchemrxiv.org The literature emphasizes its role in transferring the amino (-NH₂) group. chemicalbook.comchemicalbook.com The synthesis of alkoxyamines, which contain an O-N bond, is typically achieved through other routes, such as the reaction of N-hydroxyphthalimide with alkyl halides or the Mitsunobu reaction with alcohols, followed by deprotection. nih.govorganic-chemistry.org Hydroxylamine-O-sulfonic acid, a related inorganic acid, has been noted for its ability to form N-O bonds, illustrating the potential of this chemical class, though specific examples with O-(methylsulfonyl)hydroxylamine are less common. nih.gov
Cyclization and Annulation Reactions Mediated by O-(Methylsulfonyl)hydroxylamine
O-substituted hydroxylamines are valuable not only in intermolecular reactions but also in intramolecular processes that lead to the formation of cyclic structures. rsc.org These reagents can facilitate cyclization and annulation reactions, often without the need for transition metal catalysts. rsc.org
Metal-Free Cyclization Strategies
A significant metal-free application of O-arenesulfonyl hydroxylamines is the aminative rearrangement to form ortho-sulfonyl anilines. cam.ac.uknih.gov This reaction is effectively an intramolecular C-H amination/cyclization onto the aromatic ring of the sulfonyl group. While sometimes enhanced by an iron catalyst, it can proceed under simple acidic conditions without any metal. nih.govnih.govnih.gov This process offers a mild and straightforward route to valuable aniline building blocks that circumvents the harsh conditions of classical methods or the need for precious metals and directing groups often required in modern catalytic processes. nih.govnih.gov The broader class of O-substituted hydroxylamines is recognized for facilitating intramolecular cyclizations without metal catalysts, underscoring the inherent reactivity of the N-O bond in these systems for constructing heterocyclic structures. rsc.org This capability extends to the formation of various N-heterocycles through different metal-free cyclization pathways, such as those involving radical intermediates or electrochemical methods. rsc.orgmdpi.comnih.gov
Transition Metal-Catalyzed Annulations
While direct annulation reactions involving O-(methylsulfonyl)hydroxylamine are an developing area of research, its application in related transition metal-catalyzed cycloadditions for the synthesis of nitrogen-containing heterocycles has been notably demonstrated. A significant example is the rhodium(II)-catalyzed aziridination of unactivated olefins. nih.gov This method provides a direct route to N-H and N-methyl aziridines, which are valuable building blocks in medicinal chemistry and organic synthesis.
The reaction employs O-(sulfonyl)hydroxylamines as efficient aminating agents, with the rhodium(II) catalyst facilitating the transfer of the "NH" or "NMe" group to the olefin. organic-chemistry.org The choice of catalyst, such as Rh₂(esp)₂, has been shown to be crucial for achieving high yields. organic-chemistry.org This transformation is characterized by its high stereospecificity and broad substrate scope, tolerating various functional groups. nih.govorganic-chemistry.org
Table 1: Rhodium-Catalyzed Aziridination of Olefins with O-(Sulfonyl)hydroxylamines organic-chemistry.org
| Olefin Substrate | Aminating Agent | Catalyst | Solvent | Yield (%) |
| Styrene | O-(p-Tolylsulfonyl)hydroxylamine | Rh₂(esp)₂ | TFE | 96 |
| trans-β-Methylstyrene | O-(p-Tolylsulfonyl)hydroxylamine | Rh₂(esp)₂ | TFE | 92 |
| Indene | O-(p-Tolylsulfonyl)hydroxylamine | Rh₂(esp)₂ | TFE | 94 |
| Cyclohexene | O-(p-Tolylsulfonyl)hydroxylamine | Rh₂(esp)₂ | TFE | 85 |
TFE: Trifluoroethanol
This method underscores the potential of O-(sulfonyl)hydroxylamines in transition metal-catalyzed processes for the construction of strained heterocyclic rings, which can serve as versatile intermediates for further synthetic elaborations.
Functional Group Transformations and Rearrangement Reactions
O-(Methylsulfonyl)hydroxylamine is a key reagent for various functional group interconversions and rearrangement reactions, offering mild and efficient pathways to important chemical motifs.
Aldehyde and Ketone Transformations to Amides and Nitriles
A highly efficient and direct conversion of ketones to secondary amides can be achieved through a Beckmann rearrangement using O-(mesitylsulfonyl)hydroxylamine (MSH). researchgate.net This method is noteworthy for its mild reaction conditions, proceeding at room temperature without the need for any additives. researchgate.net The process involves the in situ formation of an oxime intermediate from the ketone and MSH, which then undergoes rearrangement to the corresponding amide. researchgate.net This transformation tolerates a wide array of functional groups and often provides the desired products in excellent yields with high purity after a simple aqueous workup. researchgate.net
In the case of aldehydes, while less common, O-(mesitylsulfonyl)hydroxylamine has been noted to facilitate their conversion to nitriles. nih.gov This transformation likely proceeds through the formation and subsequent dehydration of an aldoxime intermediate.
Table 2: Transformation of Ketones to Amides using O-(Mesitylsulfonyl)hydroxylamine researchgate.net
| Ketone Substrate | Product Amide | Yield (%) |
| Acetophenone | N-Phenylacetamide | 95 |
| 4'-Methylacetophenone | N-(p-Tolyl)acetamide | 92 |
| Cyclohexanone | ε-Caprolactam | 98 |
| 2-Adamantanone | 3-Aza-tricyclo[4.3.1.1³,⁸]undecan-4-one | 90 |
Aromatic Rearrangements to Functionalized Anilines
A significant application of O-(arenesulfonyl)hydroxylamines is in the aminative rearrangement to produce ortho-sulfonyl anilines. nih.govcam.ac.ukcolab.ws This reaction provides a direct route to these valuable building blocks through the formation of a new C-N bond with excellent regioselectivity for the ortho position. nih.govnih.gov Mechanistic studies, including crossover experiments, suggest that the rearrangement proceeds via an intermolecular pathway. nih.govresearchgate.net The proposed mechanism involves the formation of an aminium radical cation and a sulfonate anion, which then interact through ion-pairing and hydrogen bonding, guiding the amination to the ortho position. researchgate.net This method is complementary to traditional sulfonation of anilines and is applicable to a range of O-(arenesulfonyl) and O-(benzylsulfonyl)hydroxylamines. nih.govnih.gov The use of an iron catalyst can improve the yields in many cases. nih.gov
Table 3: Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines nih.govnih.gov
| O-(Arenesulfonyl)hydroxylamine | Product | Catalyst | Yield (%) |
| O-(Phenylsulfonyl)hydroxylamine | 2-Aminobenzenesulfonic acid | Fe(II) salt | 75 |
| O-(p-Tolylsulfonyl)hydroxylamine | 2-Amino-4-methylbenzenesulfonic acid | Fe(II) salt | 80 |
| O-(Benzylsulfonyl)hydroxylamine | 2-Aminophenylmethanesulfonic acid | None | 65 |
Reductive Transformations of Unsaturated Systems
O-Mesityl(sulfonyl)hydroxylamine (MSH) has been identified as a novel and efficient reagent for the selective reduction of the carbon-carbon double bond in electron-deficient α,β-unsaturated carbonyl compounds. chemrxiv.orgchemrxiv.orgchemrxiv.org This hydrogenation method is particularly useful as it proceeds under mild conditions and does not require the use of explosive hydrogen gas. chemrxiv.org The reaction is typically carried out in the presence of a catalytic amount of ytterbium triflate. chemrxiv.orgchemrxiv.org This method exhibits excellent chemoselectivity, leaving other reducible functional groups such as esters, amides, halogens, and nitro groups intact. chemrxiv.org The proposed mechanism involves the self-coupling of MSH to form diimide, which is the active reducing agent. chemrxiv.org
Table 4: Reduction of α,β-Unsaturated Carbonyls with O-Mesityl(sulfonyl)hydroxylamine chemrxiv.org
| α,β-Unsaturated Carbonyl Substrate | Product | Yield (%) |
| Chalcone | 1,3-Diphenyl-1-propanone | 93 |
| Ethyl cinnamate | Ethyl 3-phenylpropanoate | 85 |
| 2-Cyclohexen-1-one | Cyclohexanone | 90 |
| 4-Nitrochalcone | 1-(4-Nitrophenyl)-3-phenyl-1-propanone | 88 |
Late-Stage Functionalization in Complex Molecule Synthesis
The ability to introduce functional groups into complex molecules at a late stage of a synthetic sequence is a highly valuable strategy in drug discovery and development. O-(Sulfonyl)hydroxylamines have proven to be effective reagents for such late-stage functionalizations, particularly for the introduction of nitrogen-containing moieties.
One prominent example is the rhodium(II)-catalyzed aziridination of unactivated olefins, as mentioned earlier. nih.gov This reaction can be applied to complex molecules containing olefinic bonds, allowing for the direct installation of an aziridine (B145994) ring, a versatile functional group that can be further elaborated. organic-chemistry.org
Another application is the use of hydroxylamine-based linkers for the functionalization of complex biomolecules. For instance, methyl N,O-hydroxylamine linkers have been incorporated into synthetic peptidoglycan derivatives like muramyl dipeptide (MDP). nih.gov This approach allows for the rapid and specific modification of these complex structures, enabling the attachment of probes for studying biological interactions. nih.gov While not a direct application of O-(methylsulfonyl)hydroxylamine itself, it highlights the broader utility of the hydroxylamine functional group in the late-stage modification of intricate molecular architectures.
Computational and Theoretical Studies on O Methylsulfonyl Hydroxylamine Chemistry
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For O-(methylsulfonyl)hydroxylamine and its analogs, these studies can reveal key information about bond strengths, charge distribution, and frontier molecular orbitals.
The reactivity of hydroxylamine (B1172632) derivatives is intrinsically linked to the nature of the N-O bond and the substituents on the nitrogen and oxygen atoms. In O-sulfonylated hydroxylamines, the sulfonyl group acts as a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This makes the nitrogen atom electrophilic and prone to attack by nucleophiles, a key aspect of the reactivity of these compounds as aminating agents. researchgate.net
Computational studies on related heterocyclic hydroxylamine-O-sulfonates have utilized density functional theory (DFT) to map the highest occupied molecular orbital (HOMO) and calculate natural charges. researchgate.net These calculations help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactive behavior. For instance, the distribution of electron density, as calculated by quantum chemical methods, can explain why certain sites on a molecule are more susceptible to electrophilic attack. nih.gov
The reactivity of O-(arenesulfonyl)hydroxylamines has been explored, and it is noted that their stability is often low, with many decomposing spontaneously through the cleavage of the weak N-O bond. nih.gov Computational models can help to quantify the barrier to this cleavage and understand how structural modifications might enhance stability. O-mesitylenesulfonylhydroxylamine (MSH), a related compound, is a well-known electrophilic aminating agent, and its reactivity in various reactions, such as Beckmann and Neber rearrangements, has been documented. chem-station.com
Table 1: Key Electronic Properties from Quantum Chemical Calculations (Note: This table is illustrative and based on general principles of quantum chemical calculations for similar molecules, as direct data for O-(methylsulfonyl)hydroxylamine is not readily available in the cited literature.)
| Property | Significance in Reactivity | Computational Method |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT, Ab initio methods |
| Mulliken Atomic Charges | Reveals the distribution of electron density and identifies electrophilic/nucleophilic centers. researchgate.net | DFT, Ab initio methods |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov | DFT, Ab initio methods |
| Bond Dissociation Energy (N-O bond) | Quantifies the strength of the N-O bond, which is crucial for understanding decomposition and amination reactions. | DFT, G3, G4 theory |
Density Functional Theory (DFT) Applications in Mechanistic Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. For reactions involving O-(methylsulfonyl)hydroxylamine and its analogs, DFT calculations can elucidate reaction pathways, identify intermediates and transition states, and provide a detailed understanding of the factors controlling the reaction.
Mechanistic studies on the direct electrophilic amination of arenes, a reaction type where MSH is employed, have been conducted using DFT. researchgate.netresearchgate.net These studies have successfully characterized the stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.net For example, in the amination of benzene, DFT calculations have helped to identify the active electrophile and describe its electronic structure. researchgate.net
In a similar vein, the hydrolysis of N-sulfinylamines, which share some structural similarities with O-sulfonylated hydroxylamines, has been studied computationally using DFT. nih.gov These studies have revealed that a "two-water-molecule" model is sufficient to accurately describe the hydrolysis reaction, highlighting the importance of explicit solvent molecules in the computational model. nih.gov The calculations also showed a good correlation between the charge on the sulfur atom and the activation enthalpy for hydrolysis. nih.gov
Furthermore, DFT has been used to investigate the reaction of hydroxylamine with iridium clusters, providing insights into the catalytic activation of hydroxylamine. jh.edu These calculations, combined with experimental data, have allowed for the proposal of a preliminary reaction mechanism, identifying possible intermediate steps. jh.edu The study of hydroxylamine-O-sulfonic acid using DFT has also provided insights into its vibrational spectra and the existence of dimeric forms. researchgate.net
Modeling of Transition States and Energetic Profiles
A key aspect of mechanistic studies is the characterization of transition states and the calculation of energetic profiles (potential energy surfaces). This information is crucial for determining the feasibility of a proposed mechanism and for understanding the kinetics of a reaction.
Computational modeling allows for the geometric and energetic characterization of transition states, which are by nature transient and cannot be directly observed experimentally. For the electrophilic amination of arenes, DFT calculations have been used to determine the structures of the transition states and the associated activation barriers. researchgate.net The energetic profiles calculated for these reactions provide a clear picture of the reaction pathway, including the relative energies of all intermediates and transition states. researchgate.net
In the study of hydroxylamine's reaction with iridium clusters, DFT was employed to model the potential energy surface of the reaction. jh.edu The calculation of relative Gibbs free energies for all stationary points helped in understanding the thermodynamics and kinetics of the individual steps of the catalytic cycle. jh.edu Similarly, in the computational study of N-sulfinylamine hydrolysis, the activation enthalpies were calculated, providing a quantitative measure of the reaction barrier. nih.gov
| Reaction Type | System Studied | Calculated Parameter | Computational Method | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Amination | Benzene + H₂N₃⁺ | Activation Energy | B3LYP/aug-cc-pvdz | researchgate.net |
| Hydrolysis | R-NSO + 2H₂O | Activation Enthalpy | B3LYP/6-31+G(2d,2p) | nih.gov |
| Catalytic Activation | Hydroxylamine + Iridium Cluster | Relative Gibbs Free Energy | DFT | jh.edu |
Computational Prediction of Regio- and Stereoselectivity
Predicting the regio- and stereoselectivity of chemical reactions is a major challenge in synthetic chemistry. Computational methods offer a powerful approach to address this challenge by providing insights into the factors that control selectivity.
While specific computational studies on the regio- and stereoselectivity of reactions with O-(methylsulfonyl)hydroxylamine were not found, the principles and methods are well-established. Computational tools, ranging from quantum mechanics to machine learning, are increasingly used to predict the outcome of reactions. nih.govrsc.org For electrophilic aromatic substitution reactions, for instance, computational models can predict the most likely site of attack by analyzing the electronic and steric properties of the substrate.
A study on the aminative rearrangement of O-(arenesulfonyl)hydroxylamines reported outstanding regioselectivity for the ortho-isomer. nih.gov While not explicitly a predictive study, such experimental observations provide excellent test cases for computational models to rationalize the observed selectivity. By modeling the transition states for attack at different positions (ortho, meta, para), the relative activation energies can be calculated, and the preferred pathway can be identified.
Machine learning models are also becoming increasingly powerful for predicting regioselectivity. nih.govchemrxiv.orgchemrxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between molecular features and reaction outcomes. A recent study has shown the development of a quantum mechanics-based computational workflow specifically for predicting the regioselectivity of C-H activation in the presence of directing groups. nih.gov
Advanced Computational Methodologies in Hydroxylamine Chemistry
Beyond standard DFT calculations, a range of advanced computational methodologies are being applied to study the chemistry of hydroxylamines and related compounds, providing deeper insights into complex chemical phenomena.
One such method is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. This approach is particularly useful for studying enzymatic reactions, where the active site is treated with a high-level quantum mechanical method, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. rsc.org This allows for the study of reactions in their biological context, as demonstrated in the investigation of the enzymatic reaction of tryptamine (B22526) with monoamine oxidase A. rsc.org
The study of N-O bond cleavage, a critical step in the reactions of many hydroxylamine derivatives, has also benefited from advanced computational approaches. nih.govorganic-chemistry.orgtandfonline.com These studies can elucidate the mechanism of bond cleavage, whether it is homolytic or heterolytic, and how it is influenced by catalysts or substituents. For example, computational studies can help understand the reductive cleavage of N-O bonds in unstrained pyrrolidines, a challenging transformation. acs.org
Given that O-(methylsulfonyl)hydroxylamine is known to be an unstable reagent, computational methods are also valuable for studying its stability and decomposition pathways. vapourtec.comresearchgate.net Such studies can help in designing safer handling procedures and in developing more stable aminating reagents.
Analytical Methodologies and Derivatization in O Methylsulfonyl Hydroxylamine Research
Advanced Analytical Techniques for Characterization of O-(Methylsulfonyl)hydroxylamine Reactants and Products
The characterization of O-(methylsulfonyl)hydroxylamine and its reaction products involves a combination of spectroscopic and spectrometric methods to elucidate molecular structures and confirm compositions. While specific literature on the comprehensive analysis of O-(methylsulfonyl)hydroxylamine is limited, the analytical techniques applied to analogous compounds, such as O-mesitylenesulfonylhydroxylamine and other O-substituted hydroxylamines, provide a clear framework for its characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of these compounds. Both ¹H and ¹³C-NMR are instrumental in identifying the chemical environment of the protons and carbon atoms within the molecule. For instance, in related O-sulfonylated hydroxylamines, the chemical shifts and coupling constants of the methyl group on the sulfonyl moiety and the protons of the amine group are key identifiers.
Mass Spectrometry (MS) is another indispensable technique, providing information about the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent molecule and its fragments with high accuracy. Electrospray Ionization (ESI-MS) is often used for the analysis of polar compounds and can be employed to study reaction intermediates in solution. researchgate.netnih.gov For example, ESI-MS has been successfully used to identify key intermediates in the reactions of methylated hydroxylamines. nih.gov
Crystallographic analysis, specifically single-crystal X-ray diffraction, offers the most definitive structural information, providing precise bond lengths and angles. This technique was used to confirm the structure of O-mesitylenesulfonylhydroxylamine, a related compound. chemrxiv.org
Table 1: Key Analytical Techniques for the Characterization of O-Substituted Hydroxylamines and Their Products
| Analytical Technique | Information Provided | Application in O-(Methylsulfonyl)hydroxylamine Research |
| ¹H and ¹³C-NMR Spectroscopy | Structural elucidation, identification of functional groups, and determination of molecular connectivity. | Characterization of the parent compound and reaction products by analyzing chemical shifts and coupling constants. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination and elemental composition. | Confirmation of the identity of O-(methylsulfonyl)hydroxylamine and its derivatives. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analysis of polar compounds and identification of reaction intermediates. | Studying reaction mechanisms involving O-(methylsulfonyl)hydroxylamine. researchgate.netnih.gov |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. | Unambiguous structural confirmation of crystalline derivatives or the parent compound. chemrxiv.org |
Derivatization for Enhanced Spectroscopic and Chromatographic Analysis
Due to the high polarity and potential lack of a strong chromophore in O-(methylsulfonyl)hydroxylamine and its primary amine products, direct analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV detection can be challenging. nih.gov Derivatization is a common strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and/or more easily detectable derivative.
For GC analysis of hydroxylamines, derivatization is often essential. One common approach involves reaction with an aldehyde or ketone to form an oxime. For example, hydroxylamine (B1172632) can be reacted with acetone (B3395972) to form acetone oxime, which is more amenable to GC analysis. osti.gov Another strategy involves silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. researchgate.net Trifluoroacetylation is another technique used to create stable derivatives of primary hydroxylamines for GC analysis. nih.gov
In HPLC, derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For instance, hydroxylamine can be derivatized with benzaldehyde (B42025) to form a product that can be quantified by HPLC-UV. nih.gov
Table 2: Common Derivatization Strategies for Hydroxylamine Analysis
| Derivatization Technique | Reagent Example | Purpose | Analytical Method |
| Oxime Formation | Acetone | Increases volatility for GC analysis. osti.gov | Gas Chromatography (GC) |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. researchgate.net | Gas Chromatography (GC) |
| Trifluoroacetylation | Trifluoroacetic anhydride | Creates stable, volatile derivatives. nih.gov | Gas Chromatography (GC) |
| Chromophore Labeling | Benzaldehyde | Introduces a UV-active group for HPLC detection. nih.gov | High-Performance Liquid Chromatography (HPLC) |
Monitoring Reaction Progress and Product Identification Strategies
The progress of reactions involving O-(methylsulfonyl)hydroxylamine can be effectively monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative monitoring, allowing for the visualization of the consumption of starting materials and the formation of products. For more quantitative and detailed analysis, HPLC and GC are the methods of choice.
By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC, the concentration of reactants and products can be determined. This data is crucial for understanding the reaction kinetics and for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the reduction of α,β-unsaturated carbonyl compounds using O-mesityl(sulfonyl)hydroxylamine, the reaction progress was monitored, and the crude product was purified by column chromatography. chemrxiv.org
The identification of products typically involves their isolation from the reaction mixture, often by column chromatography, followed by structural characterization using the spectroscopic and spectrometric techniques described in section 6.1. The combination of chromatographic separation with spectroscopic identification provides a robust strategy for confirming the outcome of a chemical transformation.
Future Directions in O Methylsulfonyl Hydroxylamine Research
Emerging Trends and Novel Applications
Research into O-(Methylsulfonyl)hydroxylamine and related O-sulfonylhydroxylamines is expanding beyond traditional amination reactions. Current trends focus on harnessing their unique reactivity for novel transformations and applying them to increasingly complex chemical challenges, particularly in the realm of late-stage functionalization.
One of the most significant emerging trends is the application of these reagents in the late-stage functionalization of complex molecules, such as pharmaceuticals, agrochemicals, and natural products. acs.orgchemicalbook.com The ability to install an amino group late in a synthetic sequence is highly valuable as it allows for the rapid diversification of advanced intermediates, bypassing the need for lengthy de novo syntheses. lookchem.com This approach accelerates the drug discovery process by enabling the creation of diverse compound libraries for biological screening. nih.gov
Furthermore, researchers are uncovering novel reactivity patterns . For instance, O-mesityl(sulfonyl)hydroxylamine has been identified as a novel and efficient reagent for the selective hydrogenation of double bonds in α,β-unsaturated carbonyl compounds, a transformation that typically requires metal catalysts. chemicalbook.comrsc.orgchemrxiv.org This discovery opens a new, metal-free avenue for chemoselective reductions. Another surprising discovery is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which provides direct access to ortho-sulfonyl anilines through an unexpected C-N bond formation. acs.org
The development of new catalytic systems is another key trend. While many reactions with O-(sulfonyl)hydroxylamines proceed without a catalyst, the use of transition metals like rhodium and iron is enabling new types of transformations and enhancing regioselectivity. researchgate.net These catalytic methods are expanding the scope of electrophilic amination to include challenging substrates and previously inaccessible C-H amination reactions. wiley-vch.de
Table 1: Selected Novel Applications of O-Sulfonylhydroxylamine Analogs
| Reagent/Analog | Application | Key Finding | Citation(s) |
| O-Mesityl(sulfonyl)hydroxylamine | Selective Hydrogenation | Reduces α,β-unsaturated carbonyls without metal catalysts. | chemicalbook.comrsc.orgchemrxiv.org |
| O-Mesityl(sulfonyl)hydroxylamine | Aziridination | Used for the aziridination of simple olefins. | chemicalbook.com |
| O-Mesityl(sulfonyl)hydroxylamine | Beckmann Rearrangement | Facilitates the direct synthesis of secondary amides from ketones. | chemicalbook.com |
| O-(Arenesulfonyl)hydroxylamines | Aminative Rearrangement | Rearranges to form ortho-sulfonyl anilines with high regioselectivity. | acs.org |
| Hydroxylamine-derived reagents | Late-Stage Functionalization | Enables direct introduction of unprotected amino groups into complex molecules. | rsc.org |
Challenges and Opportunities in Synthetic Methodology Development
Despite their synthetic utility, the development and use of O-(Methylsulfonyl)hydroxylamine and its sterically hindered analog, O-mesitylenesulfonylhydroxylamine (MSH), are accompanied by significant challenges. These challenges, however, create fertile ground for innovation in synthetic methodology.
The most critical challenge is the inherent instability and safety hazard associated with these high-energy compounds. O-Mesitylenesulfonylhydroxylamine, in particular, is known to be thermally unstable and can decompose explosively, especially in its pure, crystalline form. chemicalbook.comlookchem.comresearchgate.net There are multiple reports of incidents involving its use and storage, which severely limits its large-scale application and necessitates stringent safety protocols. chemicalbook.comchemicalbook.comresearchgate.net It is strongly recommended that the reagent be prepared immediately before use and not stored. chemicalbook.com
This significant safety issue presents a major opportunity: the development of safer, more stable, and sustainable alternatives . researchgate.net Research is actively moving towards creating next-generation electrophilic aminating agents that retain the high reactivity of MSH but without the associated hazards. acs.orgwiley-vch.de Compounds like O-(2,4-dinitrophenyl)hydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA) have emerged as promising, more stable substitutes for a variety of transformations. researchgate.netrsc.org The development of a scalable production process for amination using the more stable HOSA highlights the industrial demand for safer protocols. acs.org
Another challenge lies in the scalability and efficiency of the synthesis of these reagents. The synthesis of MSH involves handling hazardous precursors and can result in products of variable purity, often containing significant amounts of water, which can affect reactivity. chemicalbook.comresearchgate.net There is a clear opportunity to devise more robust, high-yielding, and scalable synthetic routes. This includes exploring metal-free and organocatalytic methods that can offer milder reaction conditions and improved functional group tolerance. wiley-vch.de
Finally, there is an ongoing need to develop synthetic methods that improve atom and step economy . Many traditional routes to amines require protection and deprotection steps. A key opportunity lies in expanding the portfolio of hydroxylamine-derived reagents that can directly install unprotected primary, secondary, and tertiary amino groups, thereby streamlining synthetic sequences. rsc.orgnih.gov
Table 2: Comparison of Electrophilic Aminating Agents
| Reagent | Key Advantage(s) | Key Disadvantage(s) | Citation(s) |
| O-Mesitylenesulfonylhydroxylamine (MSH) | High reactivity, good solubility | Thermally unstable, explosive hazard | chemicalbook.comlookchem.comresearchgate.net |
| Hydroxylamine-O-sulfonic acid (HOSA) | More stable, commercially available | Lower reactivity in some applications | acs.orgresearchgate.netrsc.org |
| O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Safer alternative to MSH | May require catalyst, potential for side reactions | researchgate.net |
| O-(diphenylphosphinyl)hydroxylamine (DPPH) | Effective for S-imination, mild conditions | More specialized applications | rsc.org |
Q & A
Q. What are the optimized synthetic routes for O-(methylsulfonyl)hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : O-(methylsulfonyl)hydroxylamine can be synthesized via two primary routes:
- O-Alkylation of Hydroxylamine Derivatives : Reacting hydroxylamine with methylsulfonyl chloride in anhydrous solvents (e.g., diethyl ether) under controlled temperatures (−30°C to 0°C) to minimize side reactions .
- Methanolysis of Hydroxylamine Sulfonates : Sulfonate intermediates are treated with methanol under reflux, followed by hydrolysis to yield the target compound. This method requires strict pH control to avoid decomposition .
- Key Parameters :
| Parameter | O-Alkylation Route | Methanolysis Route |
|---|---|---|
| Temperature | −30°C → 0°C | Reflux (60–80°C) |
| Solvent | Diethyl ether | Methanol/water |
| Yield | 60–75% | 50–65% |
| Purity Control | Column chromatography | Recrystallization |
- Critical Considerations : Trace moisture or impurities in reagents can lead to side products like N-methylated derivatives. Use of anhydrous solvents and inert atmospheres is recommended .
Q. What purification and characterization techniques are most effective for isolating O-(methylsulfonyl)hydroxylamine?
- Methodological Answer :
- Purification :
- Liquid-Liquid Extraction : Separate the product from unreacted starting materials using dichloromethane/water phases.
- Recrystallization : Ethanol/water mixtures (1:3 ratio) yield high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for removing sulfonate byproducts .
- Characterization :
- NMR Spectroscopy : H-NMR (δ 3.2 ppm for methylsulfonyl group; δ 5.1 ppm for NH) and C-NMR (δ 40.2 ppm for S–CH) confirm structural integrity .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 126) validates molecular weight .
- FT-IR : Peaks at 1160 cm (S=O stretch) and 3300 cm (N–H stretch) .
Advanced Research Questions
Q. How does O-(methylsulfonyl)hydroxylamine participate in bifunctional catalysis, and what are the implications for reaction kinetics?
- Methodological Answer :
- Mechanistic Insight : The compound acts as a dual nucleophile-electrophile in reactions like acylation. For example, in phenyl acetate acylation, the hydroxylamine oxygen donates a proton to the carbonyl group, while the nitrogen abstracts a proton from the attacking nucleophile, lowering the activation energy (ΔG‡ ≈ 18–20 kcal/mol) .
- Kinetic Analysis :
| Pathway | ΔG‡ (kcal/mol) | Dominant Product |
|---|---|---|
| O-Acylation | 18.6 | O-Acylated isomer |
| N-Acylation | 17.4 | N-Acylated isomer |
- Contradictions : Experimental data often favor O-acylation, conflicting with computational predictions of N-acylation dominance. This discrepancy may arise from solvent effects or transition-state stabilization not captured in gas-phase models .
Q. What are the stability profiles of O-(methylsulfonyl)hydroxylamine under varying pH and temperature conditions?
- Methodological Answer :
- Stability Data :
| Condition | Stability Outcome | Source |
|---|---|---|
| pH < 3 | Rapid decomposition to NHOH and CHSOH | |
| pH 5–7 (aqueous) | Stable for ≤24 hours at 25°C | |
| Temperature > 50°C | Exothermic decomposition (risk of explosion) |
- Mitigation Strategies :
- Store at 2–8°C in amber vials under nitrogen.
- Use buffered solutions (pH 5–6) for aqueous applications .
Q. How can computational modeling reconcile contradictions between theoretical and experimental reaction outcomes?
- Methodological Answer :
- Case Study : In hydroxylamine-mediated acylation, DFT calculations (B3LYP/6-311+G(2df,2p)) predict N-acylation dominance (ΔG‡ = 17.4 kcal/mol), yet experiments yield O-acylated products. This suggests:
- Solvent Effects : PCM models underestimate hydrogen-bonding stabilization in water .
- Kinetic vs Thermodynamic Control : N-Acylation intermediates may undergo faster equilibration to O-products .
- Validation Steps :
- Compare computed solvation free energies with experimental kinetic isotope effects.
- Use metadynamics to map free-energy surfaces for both pathways .
Data Contradiction Analysis
Q. Why do reported yields for O-(methylsulfonyl)hydroxylamine synthesis vary across studies?
- Analysis :
- Source Discrepancies :
| Study | Yield | Method | Purity Control |
|---|---|---|---|
| 60–75% | O-Alkylation | Column chromatography | |
| 50–65% | Methanolysis | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
